Fluorobenzyl bromide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[bromo(fluoro)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c8-7(9)6-4-2-1-3-5-6/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPMRIWGOGRNBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00311623 | |
| Record name | fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00311623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17815-88-2 | |
| Record name | NSC244363 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00311623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [bromo(fluoro)methyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Phosphorus Tribromide-Mediated Bromination
Reaction Conditions :
- Substrate : 2-fluorobenzyl alcohol, 3-fluorobenzyl alcohol, or 4-fluorobenzyl alcohol.
- Reagent : PBr₃ (0.5 equivalents) in diethyl ether at 0°C for 0.5 hours.
- Workup : Quenching with sodium carbonate, extraction with ethyl acetate, and column chromatography purification.
Yield : 75–95% depending on the isomer.
Mechanism : Nucleophilic substitution (SN₂) where PBr₃ activates the hydroxyl group for bromide displacement.
Hydrobromic Acid (HBr) in Acetic Acid
Reaction Conditions :
- Substrate : Fluorobenzyl alcohol.
- Reagent : 48% HBr in acetic acid under reflux for 4–6 hours.
- Workup : Neutralization with sodium bicarbonate, distillation under reduced pressure.
Yield : 60–80%.
Advantage : Scalable for industrial production but requires corrosion-resistant equipment.
Multi-Step Synthesis from Toluene Derivatives
Patents and industrial protocols often employ multi-step routes starting from para-toluidine or fluorotoluene precursors. These methods are favored for producing substituted fluorobenzyl bromides with high regioselectivity.
Nitration, Bromination, and Diazotization
Example : Synthesis of 2-fluoro-4-bromo benzyl bromide:
- Nitration : Para-toluidine sulfate treated with mixed acid (H₂SO₄/HNO₃) at -5°C to +5°C yields 3-nitro-4-methyl aniline.
- Bromination : Diazotization with NaNO₂/HBr followed by cuprous bromide yields 2-nitro-4-toluene bromide.
- Reduction : Sodium sulfide reduces the nitro group to an amine.
- Diazotization Fluoridation : HF/NaNO₂ at -5°C introduces fluorine.
- Light Bromination : UV light (λ > 300 nm) with Br₂ at 160–180°C produces 2-fluoro-4-bromo benzyl bromide.
Friedel-Crafts Alkylation
Reaction Conditions :
- Substrate : Fluorobenzene.
- Reagent : Bromomethyl ether in the presence of AlCl₃.
- Workup : Hydrolysis with HBr to yield fluorobenzyl bromide.
Yield : 50–65%.
Limitation : Low regioselectivity for meta-substituted products.
Radical Bromination Using N-Bromosuccinimide (NBS)
NBS enables allylic or benzylic bromination under radical initiation, avoiding electrophilic addition to aromatic rings.
Benzylic Bromination of Fluorotoluene
Reaction Conditions :
- Substrate : 4-fluorotoluene.
- Reagent : NBS, benzoyl peroxide (radical initiator), CCl₄ reflux.
- Workup : Filtration and solvent evaporation.
Yield : 40–55%.
Mechanism : Radical chain propagation involving abstraction of benzylic hydrogen and bromine transfer.
Ether Cleavage for Specialty Derivatives
Ether intermediates can be cleaved to generate fluorobenzyl bromides with specific substitution patterns.
Cleavage of 4-Fluoro-3-phenoxybenzyl Ether
Reaction Conditions :
- Substrate : 4-fluoro-3-phenoxybenzyl ether.
- Reagent : 48% HBr in acetic acid under reflux.
- Workup : Extraction with cyclohexane and vacuum distillation.
Yield : 80–90%.
Application : Synthesis of neurochemical intermediates.
Comparison of Methods
| Method | Starting Material | Reagents/Conditions | Yield | Isomer Selectivity | Scale |
|---|---|---|---|---|---|
| PBr₃ Bromination | Fluorobenzyl alcohol | PBr₃, 0°C, 0.5h | 75–95% | High | Lab-scale |
| Multi-Step Synthesis | Para-toluidine | HNO₃, HBr, HF, UV light | 70–85% | Very High | Industrial |
| NBS Radical Bromination | Fluorotoluene | NBS, CCl₄, reflux | 40–55% | Moderate | Lab-scale |
| Ether Cleavage | Phenoxybenzyl ether | HBr, acetic acid, reflux | 80–90% | High | Pilot-scale |
Challenges and Optimization Strategies
- Regioselectivity : Multi-step routes (e.g., nitration/bromination sequences) outperform Friedel-Crafts in controlling substitution patterns.
- Purification : Distillation under reduced pressure (e.g., 85°C/15 mmHg for 4-fluorobenzyl bromide) ensures high purity.
- Radiolysis Mitigation : Adding antioxidants (e.g., ascorbic acid) during synthesis improves yields in high-activity radiochemical preparations.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
2-Fluorobenzyl bromide undergoes S<sub>N</sub>2 reactions with nucleophiles, replacing the bromide group. Key examples include:
Azide Formation
Reaction with sodium azide (NaN₃) yields 2-fluorobenzyl azide, a precursor for click chemistry:
Reaction:
Conditions:
Characterization Data (2-fluorobenzyl azide):
Alkylation of Amines and Heterocycles
2-Fluorobenzyl bromide alkylates nitrogen-containing compounds, forming benzylated derivatives. For example:
Reaction with 7-trifluoromethyl indoline-2,3-dione :
| Yield | Conditions | Product |
|---|---|---|
| 84% | K₂CO₃, DMF, 75–78°C | 1-(4-Bromo-2-fluorobenzyl)-7-trifluoromethyl indoline-2,3-dione |
Mechanism: Base-assisted deprotonation of the amine, followed by nucleophilic attack on the benzylic carbon.
Oxidation Reactions
The benzylic position can be oxidized to form carbonyl derivatives:
Formation of 2-Fluorobenzaldehyde
Reagents: KMnO₄ (acidic/basic conditions) or CrO₃
Reaction:
Applications: Intermediate for pharmaceuticals and fragrances.
Formation of 2-Fluorobenzoic Acid
Conditions: Strong oxidizing agents under reflux.
Reduction Reactions
Reduction of 2-fluorobenzyl bromide regenerates the parent hydrocarbon:
Reagents:
-
Catalytic hydrogenation (H₂/Pd-C)
-
LiAlH₄
Reaction:
Product: 2-Fluorotoluene
Cross-Coupling Reactions
The bromide substituent enables participation in metal-catalyzed couplings:
Suzuki-Miyaura Coupling
| Component | Role | Conditions | Yield |
|---|---|---|---|
| 4-Bromo-2-fluorobenzyl bromide | Electrophile | Pd(dppf)Cl₂, Cs₂CO₃, THF/H₂O, 160°C (microwave) | 85% |
| 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Boronate ester |
Product: 1-(2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)spiro[indoline-3,3’-pyrrolidin]-2-one
Comparative Reactivity
The ortho-fluorine substituent differentiates 2-fluorobenzyl bromide from analogs:
| Compound | Reactivity (vs. 2-Fluorobenzyl Bromide) | Key Difference |
|---|---|---|
| Benzyl bromide | Lower electrophilicity | No fluorine substituent |
| 4-Fluorobenzyl bromide | Reduced steric hindrance | Para-fluorine position |
| 2-Chlorobenzyl bromide | Similar reactivity, but Cl is less electronegative | Halogen type |
Scientific Research Applications
Pharmaceutical Synthesis
Fluorobenzyl bromides are crucial intermediates in the synthesis of numerous pharmaceutical compounds. They facilitate the introduction of fluorine atoms into organic molecules, which can enhance biological activity and selectivity.
Key Applications:
- Antiviral and Anticancer Agents: Fluorobenzyl bromides are used to synthesize compounds that inhibit viral replication and cancer cell growth. For instance, they are involved in the production of HIV integrase inhibitors, which target critical pathways in viral replication .
- Caspase Inhibitors: These compounds are utilized in developing selective inhibitors for caspases, which play a vital role in apoptosis, making them targets for cancer therapy .
Organic Synthesis
In organic chemistry, fluorobenzyl bromides serve as versatile reagents for creating complex molecules. Their ability to introduce functional groups allows chemists to modify existing compounds effectively.
Mechanism of Action:
- The substitution reaction typically follows an SN2 mechanism, where a nucleophile displaces the bromine atom, forming a new carbon-nucleophile bond .
Examples:
- Synthesis of benzazepines through alkylation reactions using 2-bromo-5-fluorobenzyl bromide demonstrates its utility in creating complex nitrogen-containing heterocycles .
Material Science
Fluorobenzyl bromides contribute to developing advanced materials with specific chemical properties. Their unique characteristics enable the design of polymers and coatings that exhibit enhanced performance.
Applications:
- Polymer Chemistry: They are used to modify polymer backbones or side chains to improve thermal stability and chemical resistance.
- Coatings: Fluorinated materials often exhibit improved hydrophobicity and chemical inertness, making them suitable for protective coatings .
Biochemical Research
In biochemical studies, fluorobenzyl bromides help researchers investigate enzyme interactions and metabolic pathways.
Case Studies:
- Researchers utilize these compounds to study enzyme kinetics and mechanisms, providing insights into potential drug targets and therapeutic strategies .
Agrochemical Development
Fluorobenzyl bromides are also explored in agrochemical formulations, contributing to the design of effective pesticides and herbicides.
Benefits:
- The introduction of fluorine can enhance the biological activity of agrochemicals while reducing environmental impact by targeting specific pests without affecting non-target organisms .
Data Table: Applications Overview
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Pharmaceutical Synthesis | HIV integrase inhibitors, anticancer agents | Enhanced biological activity |
| Organic Synthesis | Alkylation reactions for complex molecules | Versatile reagent for functional group modification |
| Material Science | Polymer modification, protective coatings | Improved stability and chemical resistance |
| Biochemical Research | Enzyme interaction studies | Insights into metabolic pathways |
| Agrochemical Development | Targeted pesticides and herbicides | Increased efficacy with reduced environmental impact |
Mechanism of Action
The mechanism of action of fluorobenzyl bromide primarily involves its role as an alkylating agent. The bromine atom in the compound is highly reactive and can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity makes it a valuable tool in organic synthesis for introducing fluorobenzyl groups into target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isomeric Variations (o-, m-, p-Fluorobenzyl Bromide)
- Key Insight : The p-isomer dominates industrial applications due to higher yields and stability, while o- and m-isomers are niche in radiochemistry and specialty syntheses .
Comparison with Other Benzyl Halides
- Key Insight : Bromides balance reactivity and stability, making them preferred over chlorides (lower reactivity) and iodides (handling risks) .
Comparison with Non-Fluorinated Analogues
- Benzyl Bromide (C₆H₅CH₂Br) :
- 4-Fluorobenzyl Bromide vs. 2-Methylpyridine Derivatives :
Research Findings and Industrial Relevance
Agrochemical Intermediates
- This compound derivatives improve pesticidal activity by enhancing molecular stability and target specificity .
Market Trends
- 4-Fluorobenzyl Bromide Market : Projected to grow at 5.8% CAGR (2023–2032), driven by pharmaceutical demand .
- High-Purity Demand : >99% purity grades dominate pharmaceutical applications, while <99% grades suffice for agrochemicals .
Critical Challenges and Opportunities
Biological Activity
Fluorobenzyl bromide, particularly in its derivatives, has garnered attention in various fields of research due to its significant biological activities. This article explores the biological activity of this compound, focusing on its applications in pharmaceutical synthesis, biochemical research, and its role as a radiopharmaceutical.
Overview of this compound
This compound refers to a class of compounds where a fluorine atom is substituted onto a benzyl bromide structure. This modification enhances the compound's reactivity and stability, making it valuable in organic synthesis and medicinal chemistry.
1. Pharmaceutical Applications
This compound serves as an important intermediate in the synthesis of pharmaceuticals. Notably, it is utilized in the development of anti-cancer drugs. The incorporation of fluorinated compounds into drug design often improves the pharmacokinetic properties and biological activity of the resulting molecules.
Table 1: Key Pharmaceutical Applications of this compound
| Application | Description |
|---|---|
| Anti-cancer agents | Used as an intermediate for synthesizing targeted therapies for cancer. |
| Organic synthesis | Facilitates the introduction of bromine and fluorine substituents. |
| Radiopharmaceuticals | Serves as a precursor for imaging agents used in PET scans. |
2. Biochemical Research
In biochemical research, this compound is employed to study various biological processes and interactions. It is particularly useful in developing targeted therapies that require specific molecular targeting.
Case Study: Imaging Prostate Cancer
A notable study involved the preparation of a radiopharmaceutical using 4-[^18F]this compound. This compound was used to synthesize N-[N-[(S)-1,3-Dicarboxypropyl]carbamoyl]-4-[^18F]fluorobenzyl-L-cysteine ([^18F]DCFBC), which showed high localization to PSMA+-expressing tumors in mice. The biodistribution studies indicated that this compound could effectively differentiate between cancerous and non-cancerous tissues, making it a promising candidate for prostate cancer imaging via positron emission tomography (PET) .
3. Biological Activity and Mechanism
The biological activity of this compound derivatives has been evaluated through various assays. For instance, a study on 1-(4-fluorobenzyl) derivatives revealed potent anti-acetylcholinesterase (AChE) activity with an IC50 value of 8.9 nM, indicating its potential use in treating neurodegenerative diseases like Alzheimer's .
Table 2: Biological Activity Data
| Compound | Biological Activity | IC50 Value (nM) |
|---|---|---|
| 1-(4-fluorobenzyl) derivative | Anti-AChE | 8.9 |
| [^18F]DCFBC | Imaging agent for prostate cancer | N/A |
4. Safety and Toxicological Considerations
While this compound has promising applications, safety considerations are paramount. It is classified as a lachrymator and can cause severe burns upon contact with skin or eyes . Handling precautions should include protective gear and immediate access to medical assistance in case of exposure.
Q & A
What are the optimal synthetic routes for preparing fluorobenzyl bromide isomers, and how do reaction conditions influence radiochemical yields?
Basic Research Focus:
this compound isomers (2- and 4-fluoro derivatives) are typically synthesized via halogenation of fluorobenzyl alcohols using reagents like triphenylphosphine dibromide (Ph₃PBr₂). For 4-fluorobenzyl bromide, the reaction in dichloromethane (CH₂Cl₂) achieves >98% radiochemical yield at room temperature within 5 minutes, provided the solvent is thoroughly dried . The use of silica cartridges simplifies purification, enabling automation .
Advanced Consideration:
Recent advances utilize diaryliodonium salts for single-step radiosynthesis of [¹⁸F]this compound, bypassing multi-step protocols. For example, 3-[¹⁸F]this compound is synthesized in 33% yield via direct radiofluorination of iodonium precursors, reducing synthesis time and complexity .
How do structural differences between 2- and 4-fluorobenzyl bromide isomers affect their reactivity and applications in labeling?
Basic Characterization:
- Physical Properties :
- 4-Fluorobenzyl bromide : Boiling point 85°C (20 hPa), density 1.517 g/mL .
- 2-Fluorobenzyl bromide : Boiling point 84–85°C (15 mmHg), density 1.567 g/mL .
The ortho-substituent in 2-fluoro derivatives introduces steric hindrance, reducing nucleophilic substitution rates compared to para-substituted analogs.
Advanced Application:
In positron emission tomography (PET), 4-[¹⁸F]this compound is preferred for labeling biomolecules due to its higher stability and radiochemical purity (>70–80% yield) . Conversely, 2-fluoro isomers are explored in synthesizing lapatinib derivatives for kinase imaging, leveraging their unique electronic effects .
What analytical methods are recommended for characterizing this compound derivatives, and how are purity thresholds validated?
Basic Methodology:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Validates purity and identifies byproducts. NIST Standard Reference Database 69 provides retention indices for isomer differentiation .
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR distinguishes positional isomers via distinct chemical shifts (e.g., δ −114 ppm for 4-fluoro vs. δ −109 ppm for 2-fluoro derivatives) .
Advanced Challenge:
For radiopharmaceuticals, stringent validation includes:
- Radio-TLC/HPLC : Quantifies radiochemical purity (>95% required for in vivo use) .
- Stability Studies : Assess decomposition under storage conditions (e.g., CH₂Cl₂ vs. acetonitrile) .
How can researchers resolve contradictions in reported radiochemical yields for this compound synthesis?
Case Study:
Early methods reported 50–60% overall yields for 4-[¹⁸F]this compound , while newer iodonium salt approaches achieve 20–52% yields . Contradictions arise from:
- Solvent Dryness : Traces of water reduce Ph₃PBr₂ efficiency, necessitating rigorous drying .
- Precursor Quality : Impurities in diaryliodonium salts lower radiofluorination efficiency .
Resolution Strategy:
- Replicate protocols with controlled humidity (<10 ppm H₂O) .
- Compare yields using alternative precursors (e.g., aryl boronic acids vs. iodonium salts) .
What novel applications of this compound are emerging in medicinal chemistry and imaging?
Advanced Research Directions:
- PET Tracers : 4-[¹⁸F]this compound labels delta opioid receptor ligands, enabling neuroimaging .
- Prodrug Activation : Derivatives like MDMB-FUBINACA (a synthetic cannabinoid) utilize 4-fluorobenzyl groups for metabolic stability studies .
- Oxidative Stress Biomarkers : Derivatization with pentathis compound enhances GC-MS detection of malondialdehyde (MDA), a lipid peroxidation marker .
What are best practices for experimental design when working with this compound in multi-step syntheses?
Methodological Guidelines:
- Hypothesis-Driven Workflow : Link precursor choice (e.g., iodonium salts) to desired labeling efficiency .
- Reproducibility : Document solvent drying protocols and cartridge purification steps .
- Safety : Adhere to UN3265 (Corrosive) handling standards, including fume hood use and neutralization of waste .
How can researchers address challenges in automating this compound synthesis?
Technical Considerations:
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
